3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
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Overview
Description
3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a methoxymethyl group and a trifluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with methoxymethyl chloride and 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The trifluoropropyl group can be reduced to a propyl group under specific conditions.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 3-(formylmethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole.
Reduction: Formation of 3-(methoxymethyl)-1-propyl-1H-pyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The methoxymethyl group can participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole: can be compared with other pyrazole derivatives such as:
Uniqueness
The presence of both the methoxymethyl and trifluoropropyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c1-14-6-7-2-4-13(12-7)5-3-8(9,10)11/h2,4H,3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSCPYHIUDRWJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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